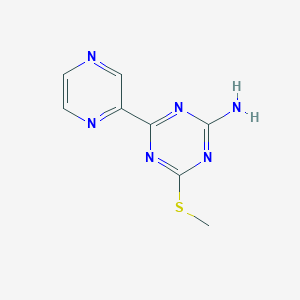

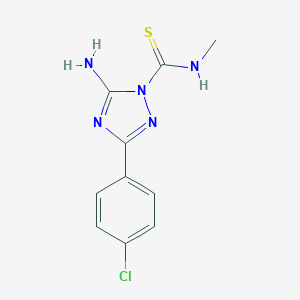

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine often involves multi-step chemical reactions that include nucleophilic substitutions, condensation, and cyclization processes. For example, the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines employs trichloromethyl moieties as leaving groups in nucleophilic substitutions with various amines (Lim, Dolzhenko, & Dolzhenko, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their planarity and the presence of π-conjugation, which is crucial for their stability and reactivity. An extensive network of hydrogen bonds and π–π stacking interactions often maintains the crystal structure, indicating a significant degree of molecular interaction and complexity (Lu, Qin, Zhu, & Yang, 2004).

Chemical Reactions and Properties

Chemical reactions of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine and its analogs may include various functional group transformations, such as acylation, alkylation, and cyclodehydration. These transformations can lead to the creation of diverse derivatives with different physical and chemical properties, indicating the compound's versatility in chemical synthesis (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

The physical properties of compounds like 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine are determined through studies on their crystal structure, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications (Dolzhenko et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and potential for further transformations, are key to exploring the applications of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine in chemical synthesis and development of new materials or drugs. Studies have shown a wide range of possible reactions, highlighting the compound's chemical versatility (Vahedi, Rajabzadeh, & Farvandi, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Potential

Researchers have synthesized a range of triazine-linked pyrazole heterocyclic compounds, including derivatives similar to the specified chemical, by conventional heating and microwave irradiative cyclocondensation. These compounds have been evaluated for their antitubercular and antimicrobial potential against selected microorganisms, demonstrating promising structure-activity relationships (Deohate, Mulani, 2020).

Anticancer Activity

Another study focused on the synthesis of new 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents. Through cyclocondensation reactions, a series of derivatives were synthesized and tested by the US National Cancer Institute (NCI) against different human tumor cell lines. Some of these compounds exhibited significant GI50 values, indicating their potential as anticancer agents (Moreno et al., 2018).

Molecular Structure Investigations

In addition to their potential biological activities, these compounds have also been the subject of structural investigation. For instance, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized and analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. This study provides insight into the molecular packing and intermolecular interactions controlling the structures of these compounds, which is crucial for understanding their reactivity and properties (Shawish et al., 2021).

Reactivity and Chemical Properties

Further research into the reactivity of related compounds has uncovered a wide range of biologically active molecules with versatile pharmacologic action. For example, studies on the preparation and reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives have led to the development of compounds with potential fungistatic and fungicidal effects (Fedotov, Hotsulia, 2022).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to affect various metabolic pathways .

Pharmacokinetics

Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-pyrazin-2-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6S/c1-15-8-13-6(12-7(9)14-8)5-4-10-2-3-11-5/h2-4H,1H3,(H2,9,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOSJKISJKSCMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370699 |

Source

|

| Record name | 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175202-92-3 |

Source

|

| Record name | 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)